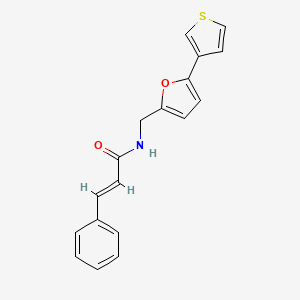

N-((5-(thiophen-3-yl)furan-2-yl)methyl)cinnamamide

Description

N-((5-(thiophen-3-yl)furan-2-yl)methyl)cinnamamide is an organic compound that features a unique combination of thiophene, furan, and cinnamamide moieties. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both thiophene and furan rings in its structure suggests that it may exhibit interesting electronic and biological properties.

Properties

IUPAC Name |

(E)-3-phenyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2S/c20-18(9-6-14-4-2-1-3-5-14)19-12-16-7-8-17(21-16)15-10-11-22-13-15/h1-11,13H,12H2,(H,19,20)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKIVVMQNOOILE-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)cinnamamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Synthesis of 5-(thiophen-3-yl)furan-2-carbaldehyde: This intermediate can be prepared by the Vilsmeier-Haack reaction, where thiophene-3-carbaldehyde is reacted with furan-2-carbaldehyde in the presence of phosphorus oxychloride and dimethylformamide.

Formation of N-((5-(thiophen-3-yl)furan-2-yl)methyl)amine: The aldehyde intermediate is then subjected to reductive amination with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

Coupling with Cinnamic Acid: The final step involves the coupling of the amine intermediate with cinnamic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired cinnamamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-3-yl)furan-2-yl)methyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides or sulfoxides.

Reduction: The cinnamamide moiety can be reduced to the corresponding amine using hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2)

Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

Oxidation: Epoxides, sulfoxides

Reduction: Amines

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Medicinal Chemistry

N-((5-(thiophen-3-yl)furan-2-yl)methyl)cinnamamide has shown promise as a potential antimicrobial agent . Preliminary studies indicate significant activity against various bacterial strains, suggesting its utility in developing new antimicrobial treatments.

Additionally, its anticancer properties are being explored. The compound has demonstrated cytotoxic effects against several cancer cell lines, including liver (HepG2), breast (T47D), and colon (HT29) cancer cells. For instance, it exhibited an IC50 value of 4.23 µM against HepG2 cells, indicating potent activity compared to other known agents .

The biological activity of this compound is attributed to its interaction with cellular targets such as enzymes or receptors. The thiophene and furan rings suggest potential interactions with nucleophilic sites in proteins or nucleic acids, leading to various biological effects .

Case Study: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-cinnamide derivative | HepG2 | 4.23 | |

| N-cinnamide derivative | T47D (breast carcinoma) | 1.16 | |

| N-cinnamide derivative | HT29 (colon carcinoma) | 15.6 |

These findings highlight the compound's potential as a therapeutic agent in cancer treatment, warranting further investigation into its efficacy and safety profiles.

Material Science

The compound may also find applications in materials science , particularly in the development of organic semiconductors or light-emitting diodes (OLEDs). The unique electronic properties derived from its structure could be harnessed for these technologies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiophene and furan rings can significantly influence its potency against cancer cells. Research indicates that specific modifications can enhance cytotoxicity while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)furan-2-yl)methyl)cinnamamide would depend on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and furan rings suggests potential interactions with nucleophilic sites in proteins or nucleic acids, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Thiophene Derivatives: Compounds like suprofen and articaine, which exhibit anti-inflammatory and anesthetic properties.

Furan Derivatives: Compounds like nitrofurantoin, which is used as an antibacterial agent.

Uniqueness

N-((5-(thiophen-3-yl)furan-2-yl)methyl)cinnamamide is unique due to the combination of thiophene, furan, and cinnamamide moieties in a single molecule. This unique structure may confer distinct electronic and biological properties not found in simpler thiophene or furan derivatives.

Biological Activity

N-((5-(thiophen-3-yl)furan-2-yl)methyl)cinnamamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Synthesis

This compound features a unique combination of thiophene and furan rings linked to a cinnamamide moiety. The synthesis typically involves multi-step organic reactions, starting with the preparation of 5-(thiophen-3-yl)furan-2-carbaldehyde through the Vilsmeier-Haack reaction, followed by reductive amination to form the final compound.

The biological activity of this compound may be attributed to its interaction with various cellular targets. The presence of thiophene and furan rings suggests potential interactions with nucleophilic sites in proteins or nucleic acids, which could modulate enzyme activity or receptor signaling pathways. This mechanism underlies its observed antimicrobial and anticancer properties.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been suggested as a candidate for developing new antimicrobial agents due to its ability to inhibit bacterial growth effectively. Further research is needed to quantify its efficacy against specific pathogens and elucidate the underlying mechanisms.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown promising results in inhibiting the proliferation of cancer cell lines. For instance, compounds structurally related to N-cinnamides have demonstrated cytotoxic effects against liver cancer (HepG2) cells, suggesting that this compound may share similar properties .

Case Study: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-cinnamide derivative | HepG2 | 4.23 | |

| N-cinnamide derivative | T47D (breast carcinoma) | 1.16 | |

| N-cinnamide derivative | HT29 (colon carcinoma) | 15.6 |

These findings highlight the compound's potential as a therapeutic agent in cancer treatment, warranting further investigation into its efficacy and safety profiles.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiophene and furan rings can significantly influence its potency against cancer cells. Research has shown that specific modifications can enhance cytotoxicity while minimizing toxicity to normal cells .

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from other thiophene and furan derivatives. For example:

| Compound Type | Example | Activity |

|---|---|---|

| Thiophene Derivatives | Suprofen | Anti-inflammatory |

| Furan Derivatives | Nitrofurantoin | Antibacterial |

| Cinnamide Derivatives | Various | Anticancer |

The combination of these moieties in N-cinnamides may confer distinct electronic and biological properties not found in simpler derivatives, making it a valuable candidate for further pharmaceutical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.